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molecular formula C9H5BrClN B057692 6-Bromo-1-chloroisoquinoline CAS No. 205055-63-6

6-Bromo-1-chloroisoquinoline

Cat. No. B057692
M. Wt: 242.5 g/mol
InChI Key: VOAHGGQULSSGQW-UHFFFAOYSA-N
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Patent
US08748614B2

Procedure details

To a solution of 42.8 g (173.5 mmol) of 6-Bromo-1-chloro-isoquinoline (5) in 700 ml of acetic acid were added 133.6 g (1.74 mol) ammonium acetate. After stirring at 100° C. for 3 h, the solution was cooled to room temperature and the solvent was removed i. vac. to a small volume. The residue was poured on water and the suspension was stirred for some minutes. The precipitate was isolated by filtration and dried, to yield 28.2 g of the title compound. Rt=1.30 min (Method B). Detected mass: 224.0 (M+H+).
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][CH:6]=[CH:5]2.C([O-])(=[O:15])C.[NH4+]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:15])[NH:7][CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
42.8 g
Type
reactant
Smiles
BrC=1C=C2C=CN=C(C2=CC1)Cl
Name
Quantity
133.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed i
ADDITION
Type
ADDITION
Details
The residue was poured on water
STIRRING
Type
STIRRING
Details
the suspension was stirred for some minutes
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C=CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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